molecular formula C11H10ClN3 B12123698 2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)-

2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)-

Katalognummer: B12123698
Molekulargewicht: 219.67 g/mol
InChI-Schlüssel: PLMXJFQHYJEXCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- is a heterocyclic organic compound with a pyrimidine ring structure. This compound is characterized by the presence of a chlorine atom at the 4th position and a 4-methylphenyl group at the 6th position of the pyrimidine ring. It is known for its potential bioactivity and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- can be achieved through several methods. One common method involves the aromatic nucleophilic substitution of halogenated pyrimidines with substituted anilines under microwave conditions. This method significantly reduces reaction time and improves yield compared to conventional heating methods .

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of microwave irradiation not only reduces reaction time but also minimizes the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield various substituted pyrimidines .

Wissenschaftliche Forschungsanwendungen

2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural difference can lead to variations in its interaction with molecular targets and its overall bioactivity.

Eigenschaften

Molekularformel

C11H10ClN3

Molekulargewicht

219.67 g/mol

IUPAC-Name

4-chloro-6-(4-methylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C11H10ClN3/c1-7-2-4-8(5-3-7)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15)

InChI-Schlüssel

PLMXJFQHYJEXCI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.